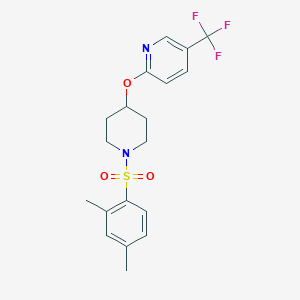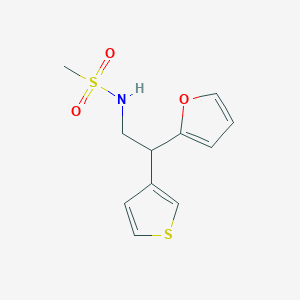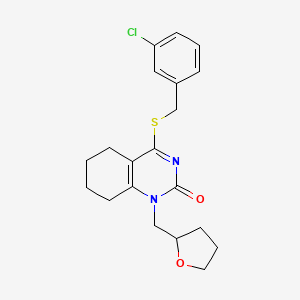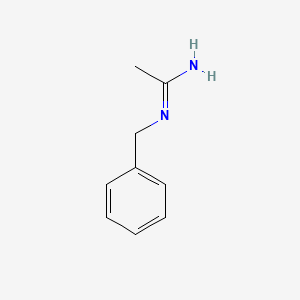
2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the introduction of the sulfonyl group, piperidine ring formation, and subsequent trifluoromethylation. Researchers have reported various synthetic routes, but a common approach includes the reaction of a suitable precursor with a trifluoromethylating agent. Detailed synthetic protocols can be found in the literature .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives, including structures related to the queried compound, have been explored to understand their potential in inducing cyclisation reactions and forming polycyclic systems efficiently (Haskins & Knight, 2002). Such reactions are fundamental in creating complex organic molecules with potential applications in pharmaceuticals and materials science.
Research on the synthesis of compounds with sulfone moieties has shown their utility in the development of novel materials. For example, the preparation of fluorinated polyamides containing pyridine and sulfone groups has been studied for their potential in creating materials with high thermal stability, low dielectric constants, and excellent mechanical properties (Liu et al., 2013).
Applications in Material Science
- The development of materials with specific electronic or photonic properties has included the synthesis of complexes with sulfonamido and pyridine components. Such compounds have been evaluated for their luminescence properties, showcasing potential applications in light-emitting devices and sensors. For instance, studies on cationic bis-cyclometallated iridium(III) complexes highlight the role of sulfone substituents in tuning the emission colors, which could be leveraged in the development of new photoluminescent materials (Ertl et al., 2015).
Chemical Reactivity and Mechanistic Studies
- The reactivity of sulfonamides and related compounds has been a subject of interest, particularly in the context of catalyzing reactions such as the electrochemical reduction of CO2. Studies on rhenium tricarbonyl complexes, for example, have provided insights into the mechanistic aspects of CO2 reduction, a reaction of significant interest for its implications in sustainable chemistry and energy production (Nganga et al., 2017).
Future Directions
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3S/c1-13-3-5-17(14(2)11-13)28(25,26)24-9-7-16(8-10-24)27-18-6-4-15(12-23-18)19(20,21)22/h3-6,11-12,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBNDGUWOGVXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-N-(2-propynyl)-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2913864.png)
![2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2913866.png)

![methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate](/img/structure/B2913869.png)



![3-(2-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]propanamide](/img/structure/B2913879.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2913880.png)



![1-[(3-Chlorophenyl)methyl]-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]imidazolidine-2,4,5-trione](/img/structure/B2913885.png)